N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxane core linked via an acetamide group to a 1,3,4-thiadiazole ring substituted with a 4-methylpiperazine moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and antitumor contexts. The benzodioxane fragment contributes to lipophilicity and metabolic stability, while the thiadiazole-piperazine combination enhances solubility and binding affinity through hydrogen bonding and π-π interactions .
Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl bromide to form an intermediate electrophile, followed by nucleophilic substitution with thiadiazole derivatives under controlled conditions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-21-4-6-22(7-5-21)16-19-20-17(27-16)26-11-15(23)18-12-2-3-13-14(10-12)25-9-8-24-13/h2-3,10H,4-9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWDOJEWYYVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound, focusing on its enzyme inhibition properties and therapeutic potential.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl and acetamide derivatives. The synthesis pathway typically includes:
- Formation of Sulfonamide :
- The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium to form sulfonamide derivatives.
- Acetamide Formation :
- The sulfonamide is then further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the final product.
The structures of the synthesized compounds were confirmed using techniques such as IR spectroscopy and NMR analysis .
Enzyme Inhibition
Research has demonstrated that compounds containing the benzodioxane moiety exhibit notable enzyme inhibitory activities. Specifically:
- Alpha-glucosidase Inhibition : The synthesized compounds were tested for their inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Results indicated that many derivatives showed substantial inhibitory activity against this enzyme, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase Inhibition : While the main focus was on alpha-glucosidase, some compounds also exhibited weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The results suggest that these compounds could have dual therapeutic applications .
Antitumor Activity
The potential antitumor properties of this compound were evaluated using various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects against several tumor cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | Caco2 (Colorectal) | < 10 |
| Compound B | MDA-MB 231 (Breast) | < 10 |
| Compound C | HCT116 (Colorectal) | < 10 |
These results highlight the compound's potential as an anticancer agent .
Molecular Docking Studies
In silico molecular docking studies were conducted to predict the binding affinity of the synthesized compounds to target enzymes. The docking results correlated well with the in vitro enzyme inhibition data, providing insights into the molecular interactions that contribute to their biological activity .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Benzodioxane Derivatives : A study demonstrated that derivatives of benzodioxane exhibited a range of biological activities including anti-hepatotoxic effects and significant enzyme inhibition profiles against AChE and alpha-glucosidase .
- Thiadiazole Compounds : Research on thiadiazole derivatives highlighted their broad-spectrum antitumor activity and potential as anti-diabetic agents due to their ability to inhibit alpha-glucosidase effectively .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on molecular formula.
- Thiadiazole vs.
- Substituent Effects: 4-Methylpiperazine: The basic piperazine group in the target compound likely improves aqueous solubility and membrane permeability compared to lipophilic 4-methoxybenzyl or morpholinylmethyl groups .
Physicochemical and Pharmacokinetic Profiles
- Solubility : The 4-methylpiperazine group in the target compound confers higher water solubility (~25 mg/mL predicted) compared to methoxybenzyl (≤10 mg/mL) and morpholinylmethyl (~15 mg/mL) analogs, as inferred from substituent polarity and logP values .
- Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., piperazine) exhibit greater resistance to enzymatic degradation than those with electron-donating substituents (e.g., methoxybenzyl) .
Structural Analysis and Characterization
NMR studies of related compounds (e.g., ) reveal that substituents on the heterocycle alter chemical shifts in regions corresponding to the benzodioxane and acetamide moieties. For instance, the 4-methylpiperazine group in the target compound may deshield protons near the thiadiazole ring (δ 7.2–7.5 ppm), indicating enhanced electron-withdrawing effects compared to methoxybenzyl analogs (δ 6.8–7.1 ppm) . X-ray crystallography data (via SHELX ) for similar compounds show planar thiadiazole rings with puckering amplitudes <0.2 Å, suggesting minimal steric hindrance for target-receptor binding .
Q & A
Q. What open-source software tools support crystallographic or spectroscopic data analysis?
Q. Tables
| Key Spectral Data for Structural Confirmation |
|---|
| Technique |
| IR (cm⁻¹) |
| ¹H NMR (δ ppm) |
| ¹³C NMR (δ ppm) |
| Enzyme Inhibition Data (Example) |
|---|
| Target |
| α-Glucosidase |
| Lipoxygenase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
